シス-5-ドデセン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

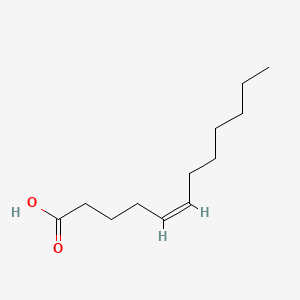

シス-5-ドデセン酸: は、分子式C₁₂H₂₂O₂ を持つ、12個の炭素原子を持つ不飽和脂肪酸です。シス配置における第5炭素原子に二重結合が存在することで特徴付けられます。

科学的研究の応用

シス-5-ドデセン酸は、科学研究において幅広い用途があります。

作用機序

シス-5-ドデセン酸の作用機序には、細菌細胞膜との相互作用が含まれます。この化合物は、細胞膜の完全性を破壊し、細胞溶解と死をもたらします。 さらに、バイオフィルム形成を調節するシグナル伝達経路を阻害することで、バイオフィルムの形成を阻害します。 .

生化学分析

Biochemical Properties

Cis-5-Dodecenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of unsaturated fatty acids. It interacts with enzymes such as cyclooxygenase I and cyclooxygenase II, inhibiting their activity . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. The interaction between cis-5-Dodecenoic acid and these enzymes highlights its potential anti-inflammatory properties.

Cellular Effects

Cis-5-Dodecenoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules, thereby affecting pathways such as the arachidonic acid pathway . This modulation can lead to changes in gene expression, impacting the production of proteins involved in inflammation and other cellular functions. Additionally, cis-5-Dodecenoic acid can alter cellular metabolism by affecting the balance of fatty acids within the cell.

Molecular Mechanism

The molecular mechanism of cis-5-Dodecenoic acid involves its interaction with specific biomolecules. It binds to cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where cis-5-Dodecenoic acid competes with arachidonic acid for the active site of the enzyme. Furthermore, cis-5-Dodecenoic acid can influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-5-Dodecenoic acid have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that cis-5-Dodecenoic acid can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.

Dosage Effects in Animal Models

The effects of cis-5-Dodecenoic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and improving metabolic balance . At high doses, cis-5-Dodecenoic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

Cis-5-Dodecenoic acid is involved in several metabolic pathways, including the metabolism of unsaturated fatty acids. It interacts with enzymes such as fatty acid desaturases and elongases, which are responsible for the synthesis and modification of fatty acids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall metabolic balance.

Transport and Distribution

Within cells and tissues, cis-5-Dodecenoic acid is transported and distributed through interactions with specific transporters and binding proteins. These include fatty acid-binding proteins and membrane transporters that facilitate its movement across cellular membranes . The localization and accumulation of cis-5-Dodecenoic acid within specific tissues can impact its biological activity and effectiveness.

Subcellular Localization

Cis-5-Dodecenoic acid is localized within various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of cis-5-Dodecenoic acid can affect its activity and function, particularly in processes such as fatty acid metabolism and energy production.

準備方法

合成経路と反応条件:

ドデセン酸の酸化: シス-5-ドデセン酸を合成する一般的な方法の1つは、ドデセン酸の酸化です。

その他の有機合成方法: シス-5-ドデセン酸は、グリニャール試薬の使用とそれに続く酸化を含む、さまざまな有機合成反応によっても合成できます。

工業生産方法: シス-5-ドデセン酸の工業生産は、多くの場合、効率的かつ費用対効果の高い酸化剤を使用する大規模な酸化プロセスを伴います。 反応条件は、最終生成物の高収率と高純度が得られるように最適化されています .

化学反応の分析

反応の種類:

酸化: シス-5-ドデセン酸は、酸化反応を受けて、アルデヒドやカルボン酸などのさまざまな酸化誘導体を生成することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム.

還元剤: 炭素上のパラジウムなどの触媒の存在下での水素ガス.

置換試薬: ハロゲン、ハロゲン化水素.

生成される主な生成物:

酸化生成物: アルデヒド、カルボン酸.

還元生成物: 飽和脂肪酸.

置換生成物: ハロゲン化脂肪酸.

類似化合物との比較

類似化合物:

シス-9-オクタデセン酸(オレイン酸): どちらも不飽和脂肪酸ですが、オレイン酸は炭素鎖が長く、第9炭素原子に二重結合があります。

シス-11-エイコセン酸: 構造は似ていますが、炭素鎖が長く、第11炭素原子に二重結合があります。

シス-5-デセン酸: 構造は似ていますが、炭素鎖が短いです。

シス-5-ドデセン酸の独自性: シス-5-ドデセン酸は、その特定の炭素鎖長と二重結合の位置のためにユニークです。 この配置は、異なる化学的性質と生物学的活性を付与し、研究と産業における特定の用途に貴重なものとなっています。 .

特性

CAS番号 |

2430-94-6 |

|---|---|

分子式 |

C12H22O2 |

分子量 |

198.30 g/mol |

IUPAC名 |

(E)-dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |

InChIキー |

IJBFSOLHRKELLR-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCC(=O)O |

異性体SMILES |

CCCCCC/C=C/CCCC(=O)O |

正規SMILES |

CCCCCCC=CCCCC(=O)O |

物理的記述 |

Solid |

ピクトグラム |

Corrosive |

同義語 |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?

A1: cis-5-Dodecenoic acid plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of cis-5-dodecenoic acid is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.

Q2: How does the production of cis-5-dodecenoic acid change in response to temperature in Pseudomonas fluorescens BM07?

A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of cis-5-dodecenoic acid. When grown at lower temperatures (5°C), this bacterium incorporates cis-5-dodecenoic acid into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。